2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
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Overview
Description
2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is a boronic acid derivative that has gained attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 2-fluoro-4-propoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial process may also include purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenols, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has a wide range of scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Material Science: The compound is explored for its applications in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also participate in enzyme inhibition or activation, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxyphenylboronic acid
- 2-Fluoro-4-propoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its specific structural features, such as the presence of the dioxaborolane ring and the propoxy group.
Properties
Molecular Formula |
C15H22BFO3 |
---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO3/c1-6-9-18-11-7-8-12(13(17)10-11)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3 |
InChI Key |
BOOUILBRJDVKMS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)F |
Origin of Product |
United States |
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